4-Octyn-2-ol
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Overview
Description
4-Octyn-2-ol is an organic compound with the molecular formula C8H14O. It is an alkyne alcohol, characterized by the presence of both a hydroxyl group (-OH) and a triple bond between carbon atoms. This compound is of interest in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octyn-2-ol can be synthesized through several methods. One common approach involves the reaction of acetylene with 1-bromopropane in the presence of a strong base like sodium amide in liquid ammonia at low temperatures . Another method includes the elimination reaction of 4,5-dibromooctane under similar conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Octyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
4-Octyn-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Octyn-2-ol involves its reactivity due to the presence of the hydroxyl group and the triple bond. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the triple bond can undergo addition reactions. These properties make it a versatile compound in various chemical processes .
Comparison with Similar Compounds
1-Octyne: An alkyne with a triple bond at the first carbon.
2-Octyne: An alkyne with a triple bond at the second carbon.
3-Octyne: An alkyne with a triple bond at the third carbon.
Uniqueness of 4-Octyn-2-ol: this compound is unique due to the presence of both a hydroxyl group and a triple bond, which imparts distinct reactivity and properties compared to other octynes. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable in various applications .
Properties
CAS No. |
57355-72-3 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
oct-4-yn-2-ol |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h8-9H,3-4,7H2,1-2H3 |
InChI Key |
BKGZMBTUPJVTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCC(C)O |
Origin of Product |
United States |
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